molecular formula C17H15NO2 B14313795 2,2-Dimethyl-2,3-dihydropyrano[2,3-b]carbazol-4(10H)-one CAS No. 113425-43-7

2,2-Dimethyl-2,3-dihydropyrano[2,3-b]carbazol-4(10H)-one

Cat. No.: B14313795
CAS No.: 113425-43-7
M. Wt: 265.31 g/mol
InChI Key: RNPBIIYWKJXPKI-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2,3-dihydropyrano[2,3-b]carbazol-4(10H)-one is a heterocyclic compound that features a fused pyrano and carbazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-2,3-dihydropyrano[2,3-b]carbazol-4(10H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the carbazole core, followed by the formation of the pyrano ring through cyclization reactions. Specific reagents and catalysts, such as Lewis acids, are often employed to facilitate these transformations .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-2,3-dihydropyrano[2,3-b]carbazol-4(10H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2,2-Dimethyl-2,3-dihydropyrano[2,3-b]carbazol-4(10H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-2,3-dihydropyrano[2,3-b]carbazol-4(10H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-2,3-dihydropyrano[2,3-b]carbazol-4(10H)-one is unique due to its fused ring system, which imparts distinct electronic and steric properties. These properties make it particularly useful in applications requiring specific molecular interactions and stability .

Properties

CAS No.

113425-43-7

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

2,2-dimethyl-3,10-dihydropyrano[2,3-b]carbazol-4-one

InChI

InChI=1S/C17H15NO2/c1-17(2)9-15(19)12-7-11-10-5-3-4-6-13(10)18-14(11)8-16(12)20-17/h3-8,18H,9H2,1-2H3

InChI Key

RNPBIIYWKJXPKI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=C(O1)C=C3C(=C2)C4=CC=CC=C4N3)C

Origin of Product

United States

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